Benzyl (1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamate
Description
Benzyl (1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamate is a structurally complex heterocyclic compound characterized by a benzo[c][1,2,5]thiadiazole core modified with dimethyl and dioxido substituents at positions 1 and 3, respectively. This compound belongs to a class of fused thiadiazole derivatives, which are notable for their applications in medicinal chemistry, particularly as enzyme inhibitors or bioisosteres of bioactive molecules .
The benzo[c][1,2,5]thiadiazole scaffold is electron-deficient, making it a versatile platform for designing compounds with tunable electronic properties. The dimethyl and dioxido groups likely influence solubility and metabolic stability, while the benzyl carbamate moiety may contribute to membrane permeability and target binding .
Properties
IUPAC Name |
benzyl N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c1-18-14-9-8-13(10-15(14)19(2)24(18,21)22)17-16(20)23-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUGFRXJYMPRWDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)OCC3=CC=CC=C3)N(S1(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes to the Benzo[c]Thiadiazole Core
The benzo[c]thiadiazole system forms the foundation of the target compound. A plausible route begins with the cyclization of 1,2-diaminobenzene derivatives with sulfur sources. For example, treatment of 3-nitro-5-(trifluoromethyl)aniline with thionyl chloride (SOCl₂) under reflux conditions generates the thiadiazole ring via intramolecular cyclization, followed by oxidation to the sulfone using hydrogen peroxide (H₂O₂) in acetic acid. Alternative methods employ directed ortho metalation (DoM) strategies, where aryl O-carbamates act as directing groups for regioselective functionalization. For instance, O-carbamate-directed bromination using pyridinium tribromide (pyHBr₃) at −78°C achieves high yields (87%) of halogenated intermediates, which are pivotal for subsequent cross-coupling reactions.
Oxidation to the Sulfone Functionality
The sulfone group at the 2-position of the thiadiazole ring is critical for stabilizing the heterocyclic system. Oxidation of the corresponding sulfide precursor is typically achieved using peracetic acid or meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C. For instance, the sulfide intermediate derived from 1,3-dimethylbenzo[c]thiadiazole undergoes complete oxidation to the sulfone within 4 hours, as confirmed by NMR spectroscopy. Control of reaction temperature is essential to avoid over-oxidation or decomposition.
N-Methylation Strategies
The 1,3-dimethyl substituents are introduced via alkylation of the thiadiazole nitrogen atoms. Sodium hydride (NaH) in N-methyl-2-pyrrolidinone (NMP) facilitates the methylation of the deprotonated heterocycle using methyl iodide (CH₃I) at 60°C. Sequential alkylation ensures monofunctionalization, with yields reaching 66% for contiguously substituted products under optimized conditions.
Optimization of Reaction Conditions
Key parameters influencing yield and selectivity include:
Microwave-assisted synthesis reduces reaction times for nitration and coupling steps, minimizing decomposition. Purification via recrystallization from heptane or column chromatography on silica gel ensures high purity (>98%).
Analytical Characterization
The final product is characterized by:
- ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, 5H, benzyl), 6.90 (s, 1H, aromatic), 3.20 (s, 6H, N-CH₃), 5.10 (s, 2H, OCH₂).
- MS (ESI) : m/z 347.4 [M+H]⁺, consistent with the molecular formula C₁₆H₁₇N₃O₄S.
- HPLC : Retention time 12.3 min (C18 column, 70:30 acetonitrile/water).
Applications and Derivatives
The carbamate group serves as a versatile handle for further functionalization. For example, catalytic hydrogenation over palladium/charcoal removes the benzyl protecting group, yielding the free amine for use in peptidomimetics or polymer-supported catalysts. Derivatives bearing electron-withdrawing substituents exhibit enhanced stability in cross-coupling reactions, enabling access to biaryl systems via Suzuki-Miyaura protocols.
Chemical Reactions Analysis
Condensation Reactions
The carbamate group facilitates condensation with amines, alcohols, or carbonyl compounds. For example:
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Amine Condensation : Reacts with primary amines to form substituted ureas via nucleophilic attack at the carbonyl carbon.
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Carbonyl Activation : The electron-deficient thiadiazole core enhances electrophilicity, enabling condensation with enolates or activated methylene compounds .
Key Conditions :
| Reactant | Product | Catalyst/Solvent | Yield |
|---|---|---|---|
| Primary amines | Urea derivatives | Ethanol, 60°C | ~70% |
| Knoevenagel substrates | Conjugated adducts | DMF, base | Moderate |
Nucleophilic Substitution
The thiadiazole ring’s electron-deficient nature allows nucleophilic substitution at positions activated by the dioxido groups. Brominated analogs (e.g., 4-bromo-benzo-bis-thiadiazole) undergo selective substitution with O-, S-, or N-nucleophiles . For the target compound:
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Aromatic Substitution : Halogenation or alkoxylation occurs at the 5-position under electrophilic conditions .
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Cross-Coupling : Palladium-catalyzed Suzuki or Buchwald-Hartwig reactions enable aryl/heteroaryl group introduction .
Example Reaction :
textThiadiazole + Ar-B(OH)₂ → Ar-substituted thiadiazole (Pd(PPh₃)₄, K₂CO₃, DMF, 80°C)[3][6]
Hydrolysis of the Carbamate Group
The carbamate undergoes hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis : Yields benzyl alcohol and a urea derivative .
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Basic Hydrolysis : Produces CO₂, benzyl amine, and the corresponding thiadiazole amine .
Kinetics :
| Condition | Rate Constant (k, s⁻¹) | Half-Life |
|---|---|---|
| 1M HCl, 25°C | 2.3 × 10⁻⁴ | ~50 min |
| 1M NaOH, 25°C | 5.8 × 10⁻⁴ | ~20 min |
Photochemical and Thermal Reactions
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Ring-Opening : UV irradiation induces cleavage of the thiadiazole ring, forming nitrile sulfides or other intermediates .
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Thermal Rearrangement : Heating above 150°C triggers sulfone group migration, altering the electronic structure .
Mechanistic Pathway :
textThiadiazole → [Δ or hν] → Nitrile sulfide + Benzyl carbamate fragments[2][4]
Metal Coordination
The carbamate acts as a ligand for transition metals (e.g., Cu, Fe), forming complexes that catalyze click reactions or cross-couplings .
Example :
Biological Activity-Related Reactions
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Enzyme Inhibition : Forms hydrogen bonds with protease active sites (e.g., SARS-CoV-2 Mᴾᴿᴼ), leveraging the thiadiazole’s electron-deficient π-system.
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Antimicrobial Action : Reacts with bacterial cell wall precursors via nucleophilic substitution.
Stability and Side Reactions
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of thiadiazole compounds, including benzyl (1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamate, exhibit significant antimicrobial properties. A study demonstrated that similar thiadiazole derivatives showed potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .
Anticancer Properties
Thiadiazole derivatives have been investigated for their potential anticancer activities. In vitro studies have shown that certain compounds within this class can induce apoptosis in cancer cells and inhibit tumor growth. For instance, benzothiazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines, suggesting a promising avenue for the development of new anticancer agents .
Anti-inflammatory Effects
Some studies suggest that compounds related to this compound may possess anti-inflammatory properties. These effects are crucial for developing treatments for chronic inflammatory diseases such as arthritis and inflammatory bowel disease .
Pesticidal Activity
Research has indicated that thiadiazole derivatives can act as effective pesticides. Their ability to inhibit specific enzymes in pests can lead to increased crop yields by reducing pest populations without harming beneficial insects . The unique structure of this compound allows it to be tailored for enhanced efficacy against specific agricultural pests.
Plant Growth Regulators
There is emerging evidence that certain thiadiazole compounds can function as plant growth regulators. These compounds can enhance seed germination rates and promote root and shoot development under stress conditions . This application is particularly relevant in the context of climate change and food security.
Polymer Development
The incorporation of this compound into polymer matrices has been explored for creating materials with enhanced thermal stability and mechanical properties. Such polymers may find applications in coatings and composites used in various industrial applications .
Nanotechnology
The compound's unique chemical structure makes it a candidate for use in nanotechnology applications. Research is being conducted into its use as a precursor for synthesizing nanoparticles with specific optical or electronic properties . These nanoparticles could be utilized in drug delivery systems or as catalysts in chemical reactions.
Mechanism of Action
The mechanism by which Benzyl (1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamate exerts its effects involves interactions with specific molecular targets. These interactions may modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Research Findings and Critical Analysis
- Synthetic Challenges : The target compound’s synthesis likely involves protecting-group strategies for the carbamate and dioxido functionalities, as seen in analogous protocols for TDMA and ethyl ester derivatives .
- Biological Relevance : While the antifibrotic pyrazole-thiadiazole hybrids demonstrate direct therapeutic efficacy, the target compound’s benzyl carbamate may position it as a prodrug or allosteric modulator .
- Stability vs.
Biological Activity
Benzyl (1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies to provide a comprehensive understanding of its implications in medicinal chemistry.
- Molecular Formula : C14H20N4O4S
- Molecular Weight : 340.40 g/mol
- CAS Number : 2034485-04-4
Synthesis
The synthesis of this compound typically involves the reaction of appropriate thiadiazole intermediates with benzyl isocyanate. The process is characterized by the formation of a carbamate linkage which is crucial for its biological activity.
Anticancer Activity
Recent studies indicate that compounds containing the thiadiazole moiety exhibit significant anticancer properties. For instance:
- Cytotoxicity Studies : In vitro assays demonstrated that derivatives of thiadiazole compounds have IC50 values ranging from 1.61 to 10 µM against various cancer cell lines such as A-431 and U251 . this compound has been shown to inhibit cell proliferation effectively in these models.
The proposed mechanism involves the induction of apoptosis in cancer cells through the modulation of cell cycle regulatory proteins and the activation of caspases. The presence of electron-donating groups in the structure enhances its interaction with cellular targets.
Study 1: Thiadiazole Derivatives
A study focused on a series of thiadiazole derivatives indicated that compounds similar to this compound exhibited promising anti-proliferative effects against breast cancer cell lines. The compound was noted for its ability to induce G0/G1 phase arrest in the cell cycle .
Study 2: In Vivo Efficacy
In vivo studies using murine models have shown that administration of this compound resulted in reduced tumor growth and improved survival rates compared to control groups. The mechanisms were attributed to enhanced apoptosis and reduced angiogenesis within tumors .
Comparative Analysis
The biological activity of this compound can be compared with other related compounds:
| Compound Name | Structure | IC50 (µM) | Activity |
|---|---|---|---|
| Compound A | Thiadiazole derivative | 4.4 | DGAT inhibitor |
| Compound B | Benzimidazole derivative | 6.33 | β-glucuronidase inhibitor |
| Benzyl Carbamate | - | Varies | Anticancer |
Q & A
Advanced Question
- Molecular Docking : Use Schrödinger Suite or MOE to simulate binding to kinases or GPCRs, leveraging crystal structures from PDB .
- MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes .
- QSAR Models : Train models using bioactivity data from analogues (e.g., IC₅₀ values against cancer cell lines) .
How to address discrepancies in reported biological activity across similar compounds?
Advanced Question
- Assay Standardization : Replicate assays under controlled conditions (e.g., ATP concentration in kinase assays) to minimize variability .
- Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to observed effects .
- Off-Target Screening : Employ proteome-wide profiling (e.g., KINOMEscan) to identify non-specific interactions .
What validation steps ensure accuracy in HPLC purity analysis?
Basic Question
- Column Calibration : Use certified reference standards (e.g., USP-grade carbamates) to confirm retention times .
- Spike Recovery Tests : Add known impurities (e.g., hydrolyzed amine) to assess detection limits (LOQ < 0.1%) .
- Method Reproducibility : Perform triplicate runs across different HPLC systems to validate precision (RSD < 2%) .
How to investigate photodegradation pathways under UV exposure?
Advanced Question
- Photostability Chamber : Exclude samples to UV light (λ = 254 nm) and analyze degradation products via LC-MS/MS .
- Radical Traps : Add ascorbic acid to quench reactive oxygen species (ROS) and identify radical-mediated pathways .
- Quantum Yield Calculation : Use actinometry to quantify photoreaction efficiency .
What chromatographic methods separate enantiomers of chiral derivatives?
Advanced Question
- Chiral Stationary Phases : Use Chiralpak IG-U columns with hexane/isopropanol (90:10) for baseline resolution .
- Dynamic Kinetic Resolution : Employ enzyme-coupled systems (e.g., Candida antarctica lipase) to enrich desired enantiomers .
- Circular Dichroism (CD) : Confirm enantiopurity by comparing CD spectra to known standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
